molecular formula C5H7NO3 B1582936 Ethyl isocyanatoacetate CAS No. 2949-22-6

Ethyl isocyanatoacetate

Cat. No. B1582936
CAS RN: 2949-22-6
M. Wt: 129.11 g/mol
InChI Key: DUVOZUPPHBRJJO-UHFFFAOYSA-N
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Description

Ethyl isocyanatoacetate is an isocyanide ester that serves as a building block for the production of heterocycles . It has been used in the preparation of various compounds such as 6-(carboxymethylureido)-(±)-nicotine (CMUNic), nicotine immunogen, ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate, and imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione .


Synthesis Analysis

Ethyl isocyanatoacetate has been used to construct diverse constrained α,α-dialkylated amino acid derivatives. Various unusual amino acid derivatives, such as cyclophane-, benzocyclobutene-, and diene-containing systems, have been reported .


Molecular Structure Analysis

The molecular formula of Ethyl isocyanatoacetate is C5H7NO3. The molecular weight is 129.1140 . The IUPAC Standard InChI is InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3 .


Chemical Reactions Analysis

Ethyl isocyanatoacetate has been used in the preparation of 6-(carboxymethylureido)-(±)-nicotine (CMUNic), nicotine immunogen, ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate, and imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione .

Scientific Research Applications

Synthesis of Nicotine Immunogens

Ethyl isocyanatoacetate has been utilized in the synthesis of nicotine immunogens, such as 6-(carboxymethylureido)-(±)-nicotine (CMUNic) . These immunogens are crucial in the development of vaccines against nicotine addiction, providing a potential therapeutic approach for smoking cessation.

Preparation of Tetrazine Derivatives

Researchers have used ethyl isocyanatoacetate to prepare ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate . Tetrazine derivatives are important in medicinal chemistry due to their application in bioconjugation techniques and as building blocks for pharmaceuticals.

Creation of Quinazoline Diones

The compound is instrumental in the creation of imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione . Quinazoline diones are explored for their potential pharmacological properties, including antitumor activity.

Production of Heterocycles

Ethyl isocyanatoacetate serves as a building block for the production of various heterocycles . Heterocycles are a fundamental component of many drugs and are essential for the discovery of new therapeutic agents.

Synthesis of Aza-tetrahydroindoles

This chemical has been used in the synthesis of 7-aza-tetrahydroindoles , which are of interest in drug discovery due to their presence in compounds with biological activity.

Formation of Pyrroles and Benzodiazepines

Ethyl isocyanatoacetate is involved in the preparation of pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles . These structures are significant in pharmaceuticals, with benzodiazepines being widely known for their use in treating anxiety.

properties

IUPAC Name

ethyl 2-isocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVOZUPPHBRJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062738
Record name Ethyl isocyanatoacetate
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isocyanatoacetate

CAS RN

2949-22-6
Record name Ethyl isocyanatoacetate
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Record name Acetic acid, 2-isocyanato-, ethyl ester
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Record name Ethyl isocyanatoacetate
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Record name Ethyl isocyanatoacetate
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Record name Ethyl isocyanatoacetate
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Record name Ethyl isocyanatoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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